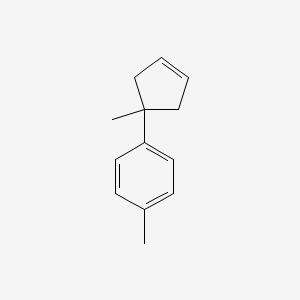

1-Methyl-4-(1-methylcyclopent-3-en-1-yl)benzene

Descripción

1-Methyl-4-(1-methylcyclopent-3-en-1-yl)benzene is a substituted aromatic compound featuring a benzene ring substituted with a methyl group and a 1-methylcyclopent-3-enyl moiety. The cyclopentene ring introduces steric and electronic effects that distinguish it from simpler alkylbenzenes like ethylbenzene or toluene.

Propiedades

IUPAC Name |

1-methyl-4-(1-methylcyclopent-3-en-1-yl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16/c1-11-5-7-12(8-6-11)13(2)9-3-4-10-13/h3-8H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEWRDKYQHGVEHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CC=CC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501245335 | |

| Record name | 1-Methyl-4-(1-methyl-3-cyclopenten-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501245335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927833-58-7 | |

| Record name | 1-Methyl-4-(1-methyl-3-cyclopenten-1-yl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=927833-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-4-(1-methyl-3-cyclopenten-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501245335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of 1-Methyl-4-(1-methylcyclopent-3-en-1-yl)benzene can be achieved through several methods. One common synthetic route involves the reaction of benzene with 1-methylcyclopent-3-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This Friedel-Crafts alkylation reaction results in the formation of the desired compound .

Industrial production methods may involve the use of more efficient catalytic processes and optimized reaction conditions to achieve higher yields and purity. These methods often include the use of continuous flow reactors and advanced purification techniques .

Análisis De Reacciones Químicas

1-Methyl-4-(1-methylcyclopent-3-en-1-yl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield saturated hydrocarbons.

Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can be performed using reagents like nitric acid (HNO3) and sulfuric acid (H2SO4), respectively.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

1-Methyl-4-(1-methylcyclopent-3-en-1-yl)benzene has several scientific research applications, including:

Chemistry: It is used as a starting material for the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mecanismo De Acción

The mechanism of action of 1-Methyl-4-(1-methylcyclopent-3-en-1-yl)benzene involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Structural Analogues and Substitution Patterns

The compound’s uniqueness lies in its cyclopentenyl substituent, which contrasts with other benzenoid derivatives:

Key Observations :

- Cyclopentene vs. Cyclobutyl/Fluorinated Groups : The cyclopentene substituent introduces strain and π-conjugation effects absent in fluorinated cyclobutyl analogs (e.g., 1-Methyl-4-(2,2,3,3-tetrafluorocyclobutyl)benzene), which exhibit enhanced thermal stability due to fluorine’s electronegativity .

- Electron-Donating vs. Withdrawing Groups : Unlike sulfonyl-substituted derivatives (e.g., 1-Methyl-4-(methylsulfonyl)benzene), the target compound’s methyl and cyclopentenyl groups are electron-donating, influencing reactivity in electrophilic substitution reactions .

Physicochemical Properties

Limited data exist for the target compound, but inferences can be drawn from analogs:

Key Findings :

Thermochemical and Combustion Data

Studies on benzyltoluene derivatives (e.g., 1-methyl-4-(phenylmethyl)-benzene isomers) provide insights into combustion enthalpies:

| Compound | Combustion Enthalpy (kJ/mol) | Reference |

|---|---|---|

| 1-Methyl-4-(phenylmethyl)-benzene | ~5,200 (estimated) | |

| 1-Methyl-3-(phenylmethyl)-benzene | ~5,150 | |

| This compound | Not available | — |

Inference : The cyclopentene moiety may lower combustion enthalpy relative to benzyltoluene derivatives due to reduced aromaticity and increased strain energy.

Actividad Biológica

1-Methyl-4-(1-methylcyclopent-3-en-1-yl)benzene, also known by its CAS number 927833-58-7, is a compound that has garnered interest due to its potential biological activities. This article synthesizes current research findings on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H16, with a molecular weight of 172.27 g/mol. The compound features a methyl group and a cyclopentene moiety attached to a benzene ring, which may contribute to its unique biological properties.

Biological Activities

Research has indicated various biological activities associated with this compound, particularly in the context of its potential therapeutic applications.

Antioxidant Activity

Studies have shown that compounds with similar structures exhibit significant antioxidant properties. The presence of the cyclopentene ring may enhance electron donation capabilities, thus neutralizing free radicals effectively.

Anti-inflammatory Effects

The compound has been investigated for its effects on inflammatory pathways. In particular, it may inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which is crucial in mediating inflammatory responses. This was evidenced in cell-based assays where related compounds demonstrated reduced NF-κB activity at micromolar concentrations .

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, although further research is needed to elucidate the exact pathways involved.

Case Studies and Experimental Findings

Several studies have explored the biological activities of structurally related compounds, providing insights into the potential effects of this compound.

Mechanistic Insights

The biological activity of this compound can be attributed to its structural characteristics that facilitate interactions with biological targets:

- Electron Donation : The presence of the cyclopentene moiety may enhance the compound's ability to donate electrons, contributing to its antioxidant capacity.

- Interaction with Proteins : Similar compounds have been shown to interact with cysteine residues in proteins, potentially modulating protein function and signaling pathways.

- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid bilayers, disrupting microbial membranes and leading to cell lysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.